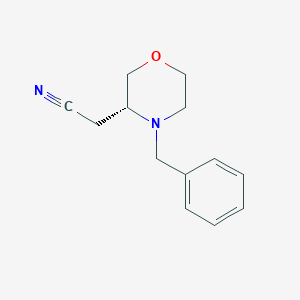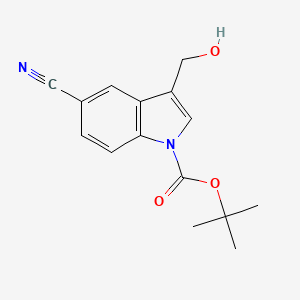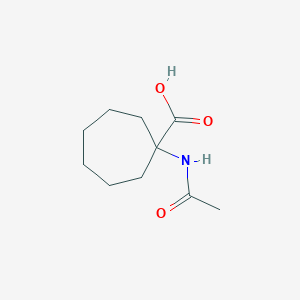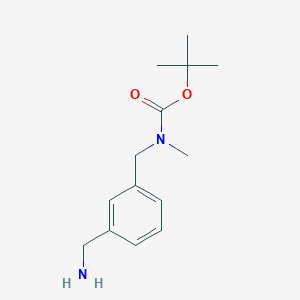
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorosulfonation of 4-chloro-2-fluorobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of chlorosulfonic acid as the chlorosulfonating agent and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce sulfonamides or thiols.
Scientific Research Applications
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate exerts its effects depends on its interaction with molecular targets. For instance, in pharmaceutical applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The presence of the chloro and fluorine substituents can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-fluorobenzoate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.
Methyl 4-chloro-5-(methylsulfonyl)-2-fluorobenzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, which can alter its reactivity and applications.
Uniqueness
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups with the fluorine atom enhances its chemical versatility and usefulness in various fields.
Properties
IUPAC Name |
methyl 4-chloro-5-chlorosulfonyl-2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNIXLNPHAXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
